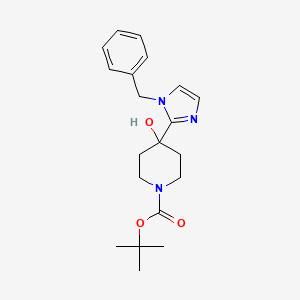![molecular formula C22H18FNO3 B2804081 N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide CAS No. 1105228-63-4](/img/structure/B2804081.png)
N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound characterized by the presence of a xanthene core structure with a carboxamide functional group and a fluorophenoxyethyl substituent
作用機序
Target of Action
The primary target of N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide, also known as Pyraflufen-ethyl , is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
Pyraflufen-ethyl acts as a PPO inhibitor . It binds to the PPO enzyme, inhibiting its activity . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . As a result, there is an accumulation of protoporphyrinogen IX, which upon exposure to light, leads to the production of reactive oxygen species causing lipid peroxidation and cell membrane damage .
Biochemical Pathways
The inhibition of PPO by Pyraflufen-ethyl affects the porphyrin biosynthesis pathway . This disruption leads to a decrease in the production of chlorophyll and heme, affecting photosynthesis and respiration respectively . The downstream effect is the disruption of energy production, leading to the death of the plant cells .
Pharmacokinetics
It is known that pyraflufen-ethyl is rapidly absorbed by the foliage of broadleaf weeds This suggests that it has good bioavailability
Result of Action
The action of Pyraflufen-ethyl leads to the necrosis and desiccation of the plant cells . This is due to the production of reactive oxygen species caused by the accumulation of protoporphyrinogen IX, leading to lipid peroxidation and cell membrane damage . The result is the death of the plant cells, effectively controlling the growth of the weeds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.
Introduction of the carboxamide group: This step involves the reaction of the xanthene derivative with an amine, such as ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the fluorophenoxyethyl group: This is typically done via a nucleophilic substitution reaction, where the xanthene carboxamide reacts with 4-fluorophenoxyethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Oxidized xanthene derivatives.
Reduction: Amino-xanthene derivatives.
Substitution: Substituted xanthene derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical properties, such as dyes and pigments.
類似化合物との比較
Similar Compounds
- N-[2-(4-fluorophenoxy)ethyl]acetamide
- N-[2-(4-fluorophenoxy)ethyl]-9H-fluorene-2-sulfonamide
- Pyraflufen-ethyl
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific optical properties and potential biological activities. Compared to similar compounds, it offers a distinct combination of structural features that can be leveraged for various applications in research and industry.
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO3/c23-15-9-11-16(12-10-15)26-14-13-24-22(25)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)21/h1-12,21H,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHAZODMZQCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)

![5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804000.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)

![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2804005.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2804008.png)
![6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride](/img/structure/B2804011.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)
![3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2804019.png)

